dimethyl mesitylboronate
Overview
Description
Dimethyl mesitylboronate is an organoboron compound with the molecular formula C₁₁H₁₇BO₂ . It is a boronic ester derived from mesitylene (1,3,5-trimethylbenzene) and is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl mesitylboronate can be synthesized through the reaction of mesitylboronic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired boronate ester .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions similar to the laboratory synthesis. The process may be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl mesitylboronate primarily undergoes cross-coupling reactions , particularly the Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Substitution: It can undergo substitution reactions with nucleophiles, where the boronate group is replaced by another functional group.
Major Products
Scientific Research Applications
Dimethyl mesitylboronate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl mesitylboronate in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate transfers its organic group to the palladium catalyst. This is followed by reductive elimination , forming the carbon-carbon bond and regenerating the palladium catalyst . The molecular targets are the palladium catalyst and the aryl halide, and the pathway involves the formation of a palladium-boron complex .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
Dimethyl mesitylboronate is unique due to its steric hindrance provided by the mesityl group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. This makes it particularly useful in cases where other boronic esters might lead to unwanted side reactions or lower yields .
Properties
IUPAC Name |
dimethoxy-(2,4,6-trimethylphenyl)borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-8-6-9(2)11(10(3)7-8)12(13-4)14-5/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEUIABFEQHUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)C)C)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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